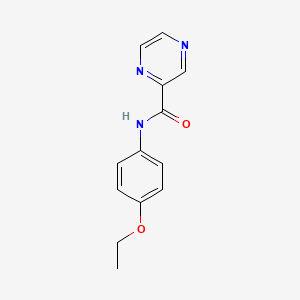

N-(4-ethoxyphenyl)pyrazine-2-carboxamide

Description

N-(4-ethoxyphenyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a pyrazine-2-carboxamide core linked to a 4-ethoxyphenyl substituent. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring distinguishes it from analogs with halogen, alkyl, or electron-withdrawing substituents. The ethoxy group’s electron-donating nature may influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-11-5-3-10(4-6-11)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRHMFFHGZFFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 4-ethoxyaniline to form the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions where functional groups on the phenyl or pyrazine ring are replaced with other groups.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Studies have investigated its interactions with biological systems, including its potential as an antimicrobial agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death. The exact molecular pathways and targets are still under investigation, but it is thought to involve disruption of fatty acid synthesis and other critical metabolic processes .

Comparison with Similar Compounds

Antimycobacterial Activity

Pyrazinecarboxamides with halogen or bulky alkyl substituents exhibit potent activity against Mycobacterium tuberculosis:

- 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (MIC = 0.78 µg/mL) features a heptylamino chain on the pyrazine ring and a methyl group on the phenyl ring, highlighting the importance of hydrophobic interactions .

- 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis at 6.25 µg/mL, emphasizing the synergistic effect of chlorine and tert-butyl groups .

Enzyme Inhibition

- MAO-B Inhibition : Halogenated derivatives like N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide (IC₅₀ = 3.9 nM) rely on electron-withdrawing groups for enhanced enzyme binding .

- α-Glucosidase Inhibition: Thieno[3,2-b]pyrazine-2-carboxamides with nitro groups (e.g., N-(4-nitrophenyl)-N'-phenylthieno[3,2-b]pyrazine-2-carboxamide, pIC₅₀ = 1.86) demonstrate superior activity due to strong electron-withdrawing effects .

Comparison : The ethoxy group’s electron-donating nature may reduce affinity for enzymes requiring electron-deficient aromatic interactions, suggesting tailored substituent design based on target specificity.

Structural-Activity Relationships (SAR)

Key SAR trends from evidence:

Pyrazine Ring Modifications: Alkylamino chains (e.g., pentylamino, heptylamino) enhance antimycobacterial activity by improving lipophilicity . Chlorine or tert-butyl groups at the 5/6 positions boost antifungal and photosynthesis-inhibiting activities .

Phenyl Ring Substituents :

- Halogens (Cl, F) at the 3,4-positions enhance MAO-B inhibition .

- Bulky groups (e.g., trifluoromethyl, iodomethyl) improve antimycobacterial potency .

N-(4-ethoxyphenyl)pyrazine-2-carboxamide : The ethoxy group’s moderate hydrophobicity and electron-donating properties may balance solubility and target engagement, though direct activity data are needed.

Pharmacological and Physicochemical Properties

Table 1: Comparative Profiles of Pyrazinecarboxamide Analogs

Key Observations:

- Electron Effects: Electron-withdrawing groups (NO₂, CF₃) favor enzyme inhibition, while electron-donating groups (ethoxy) may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.